N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide
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Description
N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide is a useful research compound. Its molecular formula is C23H29N3O5S and its molecular weight is 459.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antineoplastic Potential
Research into related heterocyclic compounds, such as thieno[2,3-b]azepin-4-ones, has been motivated by the antitumor activity reported for benzo[b]azepine derivatives. These compounds have been synthesized through complex organic reactions with the aim of exploring their potential antineoplastic (anticancer) properties. Although preliminary biological data for some derivatives did not indicate significant antineoplastic activity, the synthetic pathways explored contribute to the broader understanding of heterocyclic compounds in cancer research (Koebel, Needham, & Blanton, 1975).
Novel Heterocyclic Hybrids for NLO Applications
The development of benzimidazole-tethered oxazepine heterocyclic hybrids showcases the interest in synthesizing novel compounds with potential applications in nonlinear optical (NLO) technologies. Such compounds have been synthesized and evaluated for their electronic structures, with some showing promising properties for NLO applications. This area of research highlights the potential of heterocyclic compounds in developing new materials for technological applications (Almansour et al., 2016).
Antibacterial Properties
The quest for new antibacterial agents has led to the synthesis of novel heterocyclic compounds containing a sulfonamido moiety. Such research efforts aim to develop compounds that can serve as effective antibacterial agents, addressing the growing concern of antibiotic resistance. This research demonstrates the potential of sulfonamido-containing heterocycles in contributing to the discovery of new antibacterial drugs (Azab, Youssef, & El‐Bordany, 2013).
Properties
IUPAC Name |
N-[4-[(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)sulfamoyl]phenyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5S/c1-6-26-19-12-9-17(13-20(19)31-14-23(4,5)22(26)28)25-32(29,30)18-10-7-16(8-11-18)24-21(27)15(2)3/h7-13,15,25H,6,14H2,1-5H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOPNJQWOVYRLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C(C)C)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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